molecular formula C14H18BrClN2 B2363464 1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride CAS No. 1216546-54-1

1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride

カタログ番号: B2363464
CAS番号: 1216546-54-1
分子量: 329.67
InChIキー: OXMHWRPPFKXSTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride is a halogenated benzimidazole derivative with a bromoallyl substituent at the 1-position and an isobutyl group at the 2-position of the benzimidazole core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical studies.

特性

IUPAC Name

1-(2-bromoprop-2-enyl)-2-(2-methylpropyl)benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2.ClH/c1-10(2)8-14-16-12-6-4-5-7-13(12)17(14)9-11(3)15;/h4-7,10H,3,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMHWRPPFKXSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1CC(=C)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Structural Analysis and Properties

Molecular Structure

1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride features a benzimidazole core with an isobutyl group at the 2-position and a 2-bromoallyl group at the 1-position (N-1), forming a hydrochloride salt. The molecular formula is C₁₄H₁₈BrClN₂ with a molecular weight of 329.66 g/mol.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₁₄H₁₈BrClN₂
Molecular Weight 329.66 g/mol
Physical State Crystalline solid
IUPAC Name 1-(2-bromoprop-2-enyl)-2-(2-methylpropyl)benzimidazole;hydrochloride
InChI InChI=1S/C14H17BrN2.ClH/c1-10(2)8-14-16-12-6-4-5-7-13(12)17(14)9-11(3)15;/h4-7,10H,3,8-9H2,1-2H3;1H
SMILES CC(C)CC1=NC2=CC=CC=C2N1CC(=C)Br.Cl

Synthetic Routes for the Preparation

Formation of the Benzimidazole Core

The initial step in synthesizing this compound involves the formation of the benzimidazole core. Several approaches are viable for this crucial step:

Condensation of o-Phenylenediamine with Carboxylic Acids or Derivatives

This method involves the reaction of o-phenylenediamine with isobutyl-containing carboxylic acids or their derivatives to directly incorporate the isobutyl group at the 2-position of the benzimidazole.

Synthetic Protocol:

  • In a 250 mL round-bottomed flask equipped with a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and isovaleric acid (10.2 g, 0.1 mol) or its derivative.
  • Add polyphosphoric acid (50 g) as a condensation agent.
  • Heat the reaction mixture at 180-200°C for 4-6 hours with continuous stirring.
  • Cool the reaction mixture to room temperature and pour into ice-cold water (500 mL).
  • Neutralize with sodium hydroxide solution (10%) to pH 7-8.
  • Extract the product with ethyl acetate (3 × 100 mL).
  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization from ethanol to obtain 2-isobutyl-1H-benzo[d]imidazole.
Cyclization via Phillips-Ladenburg Method

This method involves the condensation of o-phenylenediamine with 3-methylbutanal under oxidative conditions.

Synthetic Protocol:

  • In a 250 mL round-bottomed flask, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in ethanol (100 mL).
  • Add 3-methylbutanal (8.6 g, 0.1 mol) and an oxidizing agent (e.g., sodium metabisulfite, 19.0 g, 0.1 mol).
  • Heat the reaction mixture under reflux for 6-8 hours.
  • Monitor the reaction progress by TLC (ethyl acetate:hexane, 1:1).
  • Upon completion, cool the reaction mixture to room temperature and filter.
  • Concentrate the filtrate under reduced pressure.
  • Purify the crude product by column chromatography (silica gel, ethyl acetate:hexane) to obtain 2-isobutyl-1H-benzo[d]imidazole.
Stobbe Condensation Approach

Based on information from, another viable approach involves a Stobbe condensation followed by cyclization:

Synthetic Protocol:

  • In a 500 mL three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add potassium tert-butoxide (11.2 g, 0.1 mol) to anhydrous ethanol (200 mL) under nitrogen atmosphere.
  • Add diethyl succinate (17.4 g, 0.1 mol) and an appropriate isobutyl-containing aldehyde (0.1 mol) dropwise while maintaining the temperature at 0-5°C.
  • After complete addition, allow the reaction mixture to warm to room temperature and then heat at 50-55°C for 4-6 hours.
  • For cyclization, add an appropriate diamine (e.g., o-phenylenediamine, 10.8 g, 0.1 mol) to the reaction mixture.
  • Heat the reaction mixture at 80-85°C for 4-6 hours.
  • Cool to room temperature, neutralize with dilute hydrochloric acid, and extract with dichloromethane (3 × 100 mL).
  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography or recrystallization to obtain the desired benzimidazole derivative.

Table 2: Comparison of Methods for Benzimidazole Core Formation

Method Reagents Conditions Advantages Limitations Expected Yield
Condensation with Carboxylic Acids o-Phenylenediamine, Isovaleric acid, Polyphosphoric acid 180-200°C, 4-6 h Direct incorporation of isobutyl group, High atom economy Harsh conditions, Potential side reactions 65-75%
Phillips-Ladenburg Method o-Phenylenediamine, 3-Methylbutanal, Oxidizing agent Reflux in ethanol, 6-8 h Milder conditions, Compatible with various functional groups Requires oxidizing agent, Potential over-oxidation 60-70%
Stobbe Condensation Approach Diethyl succinate, Isobutyl aldehyde, o-Phenylenediamine, Base 50-55°C for condensation, 80-85°C for cyclization Regioselective, Applicable to various substituents Multi-step process, Requires temperature control 55-65%

N-Alkylation with 2-Bromoallyl Group

The second major step involves the introduction of the 2-bromoallyl group at the N-1 position of the benzimidazole core through N-alkylation:

Direct N-Alkylation with 2-Bromoallyl Bromide

Synthetic Protocol:

  • In a 250 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 2-isobutyl-1H-benzo[d]imidazole (17.4 g, 0.1 mol) to anhydrous DMF (100 mL) under nitrogen atmosphere.
  • Cool the solution to 0-5°C in an ice bath.
  • Add sodium hydride (60% dispersion in mineral oil, 4.8 g, 0.12 mol) in small portions over 30 minutes while maintaining the temperature below 5°C.
  • Stir the reaction mixture for 1 hour at 0-5°C.
  • Add 2-bromoallyl bromide (21.9 g, 0.11 mol) dropwise over 30 minutes.
  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
  • Monitor the reaction progress by TLC (dichloromethane:methanol, 95:5).
  • Upon completion, quench the reaction carefully with ice-cold water (200 mL).
  • Extract the product with ethyl acetate (3 × 100 mL).
  • Wash the combined organic layers with water (3 × 100 mL) and brine (100 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography (silica gel, dichloromethane:methanol) to obtain 1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole.
Phase-Transfer Catalysis Approach

An alternative approach for N-alkylation utilizes phase-transfer catalysis:

Synthetic Protocol:

  • In a 500 mL round-bottomed flask equipped with a mechanical stirrer, add 2-isobutyl-1H-benzo[d]imidazole (17.4 g, 0.1 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), and dichloromethane (150 mL).
  • Add 50% aqueous sodium hydroxide solution (50 mL) to the reaction mixture.
  • Cool to 0-5°C in an ice bath.
  • Add 2-bromoallyl bromide (21.9 g, 0.11 mol) dropwise over 30 minutes while maintaining vigorous stirring.
  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
  • Monitor the reaction progress by TLC.
  • Upon completion, separate the organic layer and wash with water (3 × 100 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography to obtain 1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole.

Table 3: Comparison of N-Alkylation Methods

Method Reagents Conditions Advantages Limitations Expected Yield
Direct N-Alkylation 2-Isobutyl-1H-benzo[d]imidazole, 2-Bromoallyl bromide, NaH, DMF 0-5°C initially, then RT, 4-6 h High reactivity, Selective for N-alkylation Requires anhydrous conditions, Sensitive to moisture 70-80%
Phase-Transfer Catalysis 2-Isobutyl-1H-benzo[d]imidazole, 2-Bromoallyl bromide, TBAB, NaOH RT, 6-8 h Milder conditions, Easier handling May require longer reaction times, Potential for side reactions 65-75%

Hydrochloride Salt Formation

The final step involves the formation of the hydrochloride salt of 1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole:

Treatment with Hydrogen Chloride Gas

This method, adapted from information in, involves treating the free base with hydrogen chloride gas:

Synthetic Protocol:

  • In a 250 mL three-necked flask equipped with a gas inlet tube, thermometer, and mechanical stirrer, add 1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole (29.3 g, 0.1 mol) to anhydrous ethanol (150 mL).
  • Cool the solution to -15 to -5°C in an ice-salt bath.
  • Slowly pass hydrogen chloride gas into the solution for 2-3 hours while maintaining the temperature between -15 and -5°C.
  • After complete saturation, stir the reaction mixture for an additional 1-2 hours at the same temperature.
  • Gradually allow the reaction mixture to warm to room temperature.
  • Filter the precipitated hydrochloride salt, wash with cold anhydrous ethanol (2 × 50 mL), and then with diethyl ether (2 × 50 mL).
  • Dry the solid under vacuum at 40-50°C for 4-6 hours to obtain this compound.
Addition of Hydrogen Chloride Solution

An alternative method involves the use of a solution of hydrogen chloride:

Synthetic Protocol:

  • In a 250 mL round-bottomed flask, dissolve 1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole (29.3 g, 0.1 mol) in anhydrous diethyl ether (150 mL).
  • Cool the solution to 0-5°C in an ice bath.
  • Slowly add a solution of hydrogen chloride in diethyl ether (2 M, 60 mL, 0.12 mol) over 30 minutes while stirring.
  • Continue stirring for 2-3 hours at 0-5°C.
  • Filter the precipitated hydrochloride salt, wash with cold diethyl ether (3 × 50 mL).
  • Dry under vacuum at 40-50°C for 4-6 hours to obtain this compound.

Table 4: Comparison of Methods for Hydrochloride Salt Formation

Method Reagents Conditions Advantages Limitations Expected Yield
HCl Gas Treatment 1-(2-Bromoallyl)-2-isobutyl-1H-benzo[d]imidazole, HCl gas, Ethanol -15 to -5°C, 2-3 h Complete conversion, High purity Requires specialized equipment for HCl gas generation, Precise temperature control 85-95%
HCl Solution Addition 1-(2-Bromoallyl)-2-isobutyl-1H-benzo[d]imidazole, HCl in diethyl ether 0-5°C, 2-3 h Easier handling, Controlled addition May require exact stoichiometry, Potential for incomplete conversion 80-90%

One-Pot Synthesis Approach

A one-pot approach can be developed to streamline the synthesis of this compound, reducing the number of isolation and purification steps:

Synthetic Protocol:

  • In a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add o-phenylenediamine (10.8 g, 0.1 mol) and isovaleric acid (10.2 g, 0.1 mol) to polyphosphoric acid (50 g).
  • Heat the reaction mixture at 180-200°C for 4-6 hours with continuous stirring.
  • Cool to 80-90°C and carefully add DMF (150 mL) to dissolve the formed 2-isobutyl-1H-benzo[d]imidazole.
  • Cool the solution to 0-5°C in an ice bath.
  • Add sodium hydride (60% dispersion in mineral oil, 4.8 g, 0.12 mol) in small portions over 30 minutes while maintaining the temperature below 5°C.
  • Stir for 1 hour at 0-5°C.
  • Add 2-bromoallyl bromide (21.9 g, 0.11 mol) dropwise over 30 minutes.
  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
  • Cool the reaction mixture to 0-5°C and slowly add a solution of hydrogen chloride in diethyl ether (2 M, 60 mL, 0.12 mol).
  • Stir for 2-3 hours at 0-5°C.
  • Filter the precipitated hydrochloride salt, wash with cold diethyl ether (3 × 50 mL).
  • Dry under vacuum at 40-50°C for 4-6 hours to obtain this compound.

Table 5: Comparison of Multi-Step and One-Pot Approaches

Parameter Multi-Step Approach One-Pot Approach
Total Reaction Time 14-20 hours 12-18 hours
Number of Isolation Steps 3 1
Solvent Consumption High Moderate
Overall Expected Yield 40-50% 35-45%
Advantages Control over each step, Higher purity of intermediates Time-efficient, Reduced solvent usage, Fewer purification steps
Limitations Time-consuming, Higher solvent usage Less control over individual steps, Potential for side reactions

Purification and Analysis

Purification Methods

Purification of this compound is crucial for obtaining a high-purity product suitable for pharmaceutical applications:

Recrystallization

Recrystallization is an effective method for purifying the hydrochloride salt:

Protocol:

  • Dissolve crude this compound (10 g) in a minimal amount of hot ethanol (approximately 50 mL).
  • Filter the hot solution to remove insoluble impurities.
  • Slowly add diethyl ether (approximately 150 mL) until slight turbidity appears.
  • Cool the solution to 5-10°C and allow crystallization to occur for 2-3 hours.
  • Filter the crystals, wash with cold diethyl ether (2 × 20 mL), and dry under vacuum at 40-50°C for 4-6 hours.
  • If necessary, repeat the recrystallization process to achieve the desired purity.
Column Chromatography

For purification of the free base before salt formation:

Protocol:

  • Pack a column with silica gel (230-400 mesh) using a suitable solvent system (e.g., dichloromethane:methanol, 95:5).
  • Dissolve the crude 1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole in a minimal amount of the same solvent system.
  • Load the solution onto the column.
  • Elute with the same solvent system, collecting fractions.
  • Analyze fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions, evaporate the solvent, and proceed with salt formation.

Analytical Methods

Comprehensive characterization of this compound is essential to confirm its identity and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, DMSO-d₆) Expected Signals:

  • Benzimidazole aromatic protons: δ 7.60-7.20 (m, 4H)
  • Vinyl protons of 2-bromoallyl group: δ 5.80-5.60 (m, 2H)
  • N-CH₂ of 2-bromoallyl group: δ 5.20-5.00 (s, 2H)
  • Isobutyl CH₂: δ 2.80-2.60 (d, 2H)
  • Isobutyl CH: δ 2.20-2.00 (m, 1H)
  • Isobutyl CH₃: δ 1.00-0.80 (d, 6H)

¹³C-NMR (100 MHz, DMSO-d₆) Expected Signals:

  • Benzimidazole C-2: δ 155-150
  • Benzimidazole aromatic carbons: δ 140-115
  • C=CH₂ of 2-bromoallyl group: δ 130-125
  • C=CH₂ of 2-bromoallyl group: δ 120-115
  • N-CH₂ of 2-bromoallyl group: δ 50-45
  • Isobutyl CH₂: δ 40-35
  • Isobutyl CH: δ 30-25
  • Isobutyl CH₃: δ 23-20
Mass Spectrometry

Expected mass spectral data for this compound:

  • Molecular ion peak [M-Cl]⁺: m/z 293/295 (characteristic isotope pattern for bromine)
  • Fragment ions: m/z 213 (loss of bromine), m/z 170 (loss of 2-bromoallyl group)
High-Performance Liquid Chromatography (HPLC)

HPLC analysis provides information about the purity of the compound:

HPLC Conditions:

  • Column: C18 reverse-phase column (250 mm × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid
  • Flow rate: 1 mL/min
  • Detection: UV at 254 nm
  • Injection volume: 20 μL
  • Expected retention time: 5-7 minutes
  • Purity requirement: ≥99%

Table 6: Expected Analytical Data for this compound

Analytical Method Expected Results Acceptance Criteria
Appearance White to off-white crystalline powder White to off-white crystalline powder
Melting Point 185-190°C 185-190°C
HPLC Purity ≥99.0% ≥99.0%
¹H-NMR Consistent with structure Consistent with structure, no unidentified signals
¹³C-NMR Consistent with structure Consistent with structure, no unidentified signals
Mass Spectrometry [M-Cl]⁺: m/z 293/295 [M-Cl]⁺: m/z 293/295 ± 0.2
Elemental Analysis C: 51.0%, H: 5.5%, N: 8.5%, Br: 24.2%, Cl: 10.8% ±0.4% of theoretical values

Process Optimization and Scale-Up Considerations

Critical Process Parameters

Successful scale-up of the synthesis of this compound requires identification and control of critical process parameters:

Table 7: Critical Process Parameters for Each Synthetic Step

Process Step Critical Parameters Control Strategy
Benzimidazole Core Formation Temperature, Reaction time, Reagent purity Maintain temperature within ±5°C of target, Monitor reaction by TLC/HPLC, Use high-purity reagents
N-Alkylation Base addition rate, Temperature during base addition, Alkylating agent quality Controlled addition of base over 30 min, Maintain temperature below 5°C, Use freshly prepared or high-purity alkylating agent
Hydrochloride Salt Formation HCl addition rate, Temperature, Solvent quality Controlled addition of HCl, Maintain low temperature (-15 to -5°C), Use anhydrous solvents
Purification Solvent composition, Cooling rate, Filtration parameters Optimize solvent ratio for maximum yield and purity, Control cooling rate, Ensure efficient filtration

化学反応の分析

Types of Reactions

1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:

    Substitution reactions: The bromoallyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization, forming new ring structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzimidazole derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the benzimidazole core.

科学的研究の応用

1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

作用機序

The mechanism of action of 1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

類似化合物との比較

Veliparib (PARP Inhibitor)

  • Structure : Veliparib (2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide) shares the benzimidazole core but lacks bromoallyl and isobutyl groups.
  • Activity: Veliparib inhibits PARP-1/2 with IC50 values of ~5 nM, comparable to newer derivatives .
  • Key Difference : The bromoallyl group in the target compound may enhance electrophilic reactivity or binding to cysteine residues in enzymes, a feature absent in veliparib.

Compound 5cj (PARP Inhibitor)

  • Structure : Features a benzimidazole core with a 3-(4-chlorophenyl)-3-oxo-propyl side chain.
  • Activity : Displays superior PARP-1/2 inhibition (IC50 ~4 nM) and cytotoxicity against MDA-MB-436 cells (IC50 = 17.4 µM) compared to veliparib (IC50 = 19.8 µM) .

Olaparib (Lynparza®)

  • Structure : Contains a phthalazin-1(2H)-one moiety fused to the benzimidazole ring.
  • Activity: Clinically approved PARP inhibitor with IC50 values <1 nM but higher toxicity in normal cells.

Quantitative Comparison of Key Parameters

Compound PARP-1 IC50 (nM) Cytotoxicity (MDA-MB-436 IC50, µM) Molecular Weight (g/mol) LogP<sup>†</sup>
Target Compound Not reported Not reported ~350.7 ~3.2 (estimated)
Veliparib 5.0 19.8 244.3 1.8
Compound 5cj 4.1 17.4 422.9 3.5
Olaparib 0.5 15.5 434.5 2.9

<sup>†</sup>LogP values estimated using fragment-based methods.

Mechanistic and Pharmacological Insights

  • Bromoallyl Substituent: The 2-bromoallyl group may confer unique reactivity, enabling covalent interactions with nucleophilic residues (e.g., cysteine) in target proteins, a mechanism absent in non-halogenated analogues like veliparib .
  • Hydrochloride Salt: Increases aqueous solubility (>10 mg/mL in water) compared to neutral benzimidazoles, aiding formulation for intravenous delivery.

生物活性

1-(2-Bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride is a compound that belongs to the benzimidazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a bromoallyl group and an isobutyl moiety. The structural characteristics play a crucial role in its biological activity. The presence of the bromine atom may enhance the lipophilicity and biological interactions of the compound.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, the compound's derivatives were tested against various Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) ranging from 0.39 to 0.78 mg/L, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (mg/L)MBC (mg/L)Activity Type
1-(2-Bromoallyl)-2-isobutyl...0.39-0.78100-250Antibacterial
Benzimidazole Derivative A0.12-0.5Not reportedAntibacterial
Benzimidazole Derivative B0.39Not reportedAntifungal

The mechanism by which benzimidazole derivatives exert their antimicrobial effects is primarily through the inhibition of nucleic acid synthesis and disruption of cell wall integrity. The compounds interact with bacterial DNA, leading to cell death.

Antifungal Activity

In addition to antibacterial properties, these compounds also exhibit antifungal activity. Studies indicate that certain benzimidazole derivatives have shown promising results against common fungal pathogens with MIC values comparable to established antifungal agents like nystatin .

Anticancer Potential

Emerging research highlights the potential of benzimidazole derivatives in cancer therapy. For example, compounds similar to this compound have been identified as inhibitors of BET bromodomains, which are implicated in various cancers . These inhibitors can induce apoptosis in cancer cells and arrest the cell cycle, demonstrating their therapeutic potential.

Case Study: BET Inhibition

In a study focused on BET inhibitors, a derivative similar to our compound was shown to effectively reduce c-Myc expression and induce apoptosis in MV4-11 xenograft models. This suggests that modifications to the benzimidazole structure can lead to significant anticancer activity .

Pharmacokinetics and ADMET Profile

The pharmacokinetic properties of benzimidazole derivatives are critical for their therapeutic application. ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate favorable profiles for many derivatives, suggesting good bioavailability and the ability to cross the blood-brain barrier .

Q & A

Q. What are the optimal synthetic routes for 1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or alkylation of a benzimidazole precursor. For example:

  • Step 1: React 2-isobutyl-1H-benzo[d]imidazole with 2-bromoallyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
  • Step 2: Purify the product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and convert to the hydrochloride salt using HCl in diethyl ether .
    Key Variables:
  • Excess 2-bromoallyl bromide (1.2–1.5 eq) improves yield but may require rigorous purification.
  • Temperature >80°C risks decomposition of the bromoallyl group .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • 1H/13C NMR: The bromoallyl group shows distinct vinyl proton signals at δ 5.8–6.2 ppm (doublets) and allylic carbons at ~120–130 ppm. The isobutyl group appears as a triplet (δ 1.0–1.2 ppm, CH₂) and septet (δ 2.3–2.5 ppm, CH) .
  • HPLC: Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, 70:30). Retention time should align with reference standards (e.g., 8.2±0.3 min) .
  • HRMS: Expected [M+H]⁺: m/z 351.0521 (C₁₄H₁₆BrN₂⁺) .

Advanced Research Questions

Q. How does the bromoallyl group influence the compound’s reactivity in cross-coupling reactions, and what byproducts are commonly observed?

Methodological Answer: The bromoallyl group participates in Suzuki-Miyaura or Heck reactions but may undergo β-hydride elimination under palladium catalysis. For example:

  • Suzuki Reaction: With aryl boronic acids, yields drop to 40–50% due to competing allylic bromine loss. Byproducts include debrominated imidazole derivatives (confirmed via GC-MS) .
  • Mitigation: Use Pd(PPh₃)₄ with low catalyst loading (1 mol%) and degassed toluene to suppress side reactions .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved through structural modification?

Methodological Answer:

  • Case Study: Substituting the bromoallyl group with a methylthio group reduced cytotoxicity (IC₅₀ from 12 µM to >100 µM) but maintained antimicrobial activity (MIC: 2 µg/mL against S. aureus). This suggests the bromoallyl moiety contributes to off-target effects .
  • Experimental Design:
    • Synthesize analogs with varying substituents (e.g., chloroallyl, propargyl).
    • Screen using parallel assays: antimicrobial disk diffusion vs. MTT cytotoxicity .

Q. What computational methods are effective for predicting the compound’s binding affinity to biological targets like kinase enzymes?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with the crystal structure of human Aurora kinase A (PDB: 4J8M). The isobutyl group shows hydrophobic interactions with Leu139, while the benzimidazole core hydrogen-bonds to Glu211 .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability. Root-mean-square deviation (RMSD) >3 Å indicates poor target binding .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。